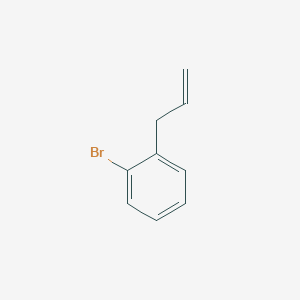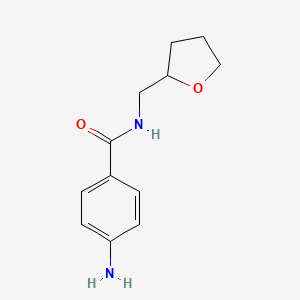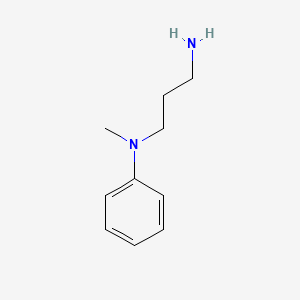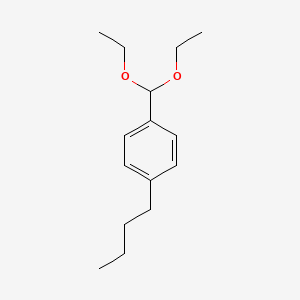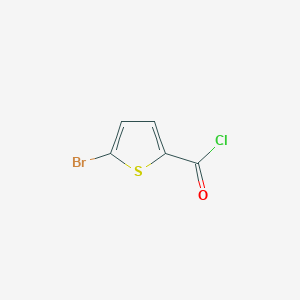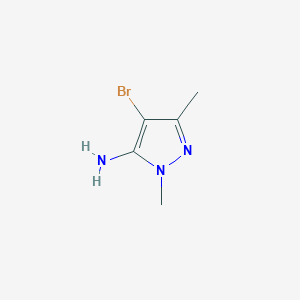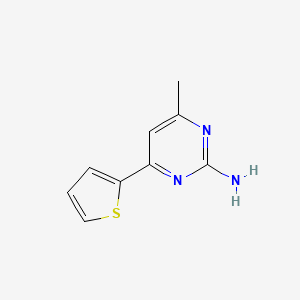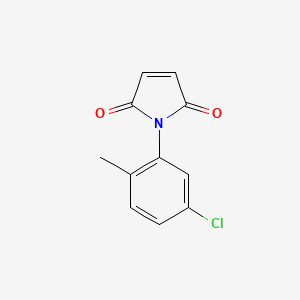
1-(5-Chloro-2-methylphenyl)-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 1-(5-Chloro-2-methylphenyl)-1H-pyrrole-2,5-dione derivatives typically involves multi-step chemical processes, focusing on the formation of the pyrrole-2,5-dione ring. For related compounds, methods such as palladium-catalyzed Suzuki coupling and reactions involving 1,3-diones and amines have been documented (Zarrouk et al., 2015), (Klappa et al., 2002). These methods highlight the versatility and reactivity of the core pyrrole-2,5-dione structure towards the introduction of various substituents.
Molecular Structure Analysis
X-ray crystallography has been a pivotal tool in determining the molecular structure of 1H-pyrrole-2,5-dione derivatives, revealing details such as bond lengths, angles, and overall geometry (Lv et al., 2013), (Penkova et al., 2009). These studies provide insights into the electronic structure and stability of the compounds, which are crucial for understanding their chemical reactivity and properties.
Chemical Reactions and Properties
1H-pyrrole-2,5-dione derivatives engage in a variety of chemical reactions, including electrochemical polymerization and oxidation processes. These reactions are influenced by the substituents on the pyrrole-2,5-dione ring, affecting the compound's optical and electronic properties (Zhang et al., 2009), (Mitsumoto & Nitta, 2004). These properties are fundamental for applications in materials science, including polymer synthesis and electronic devices.
Physical Properties Analysis
The solubility of 1H-pyrrole-2,5-dione derivatives in various solvents is a critical physical property that influences their application in different fields. Studies have shown that solubility is highly dependent on temperature and the nature of the solvent, which is vital for the formulation of these compounds in industrial applications (Li et al., 2019).
Chemical Properties Analysis
The chemical properties of 1H-pyrrole-2,5-dione derivatives, such as their reactivity towards nucleophiles and electrophiles, are influenced by the electron-withdrawing effect of the pyrrole-2,5-dione core and the substituents attached to it. These properties are essential for understanding the compound's behavior in chemical syntheses and its interactions with other molecules (Rooney et al., 1983).
Scientific Research Applications
Applications in Corrosion Inhibition
1H-pyrrole-2,5-dione derivatives, including 1-phenyl-1H-pyrrole-2,5-dione and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione, have shown effectiveness as corrosion inhibitors for carbon steel in hydrochloric acid medium. These compounds demonstrate increased inhibition efficiency with concentration and adsorb on the steel surface predominantly through a chemisorption process (Zarrouk et al., 2015).
Applications in Photoluminescent Materials
Pyrrole-2,5-dione derivatives have been incorporated into photoluminescent conjugated polymers. These polymers exhibit strong photoluminescence and photochemical stability, making them suitable for electronic applications (Beyerlein & Tieke, 2000). Moreover, polymers containing the tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit exhibit strong fluorescence, with quantum yields up to 81%, and exhibit different optical and electrochemical properties based on their molecular structures (Zhang & Tieke, 2008).
Applications in Material Synthesis
1H-pyrrole-2,5-dione derivatives have been used in the synthesis of Nα-urethane-protected β- and γ-amino acids, presenting a one-pot procedure with excellent yields and purities (Cal et al., 2012). Additionally, these compounds are used in the synthesis of alcohol-soluble n-type conjugated polyelectrolytes, which serve as effective electron transport layers in inverted polymer solar cells, enhancing power conversion efficiency (Hu et al., 2015).
properties
IUPAC Name |
1-(5-chloro-2-methylphenyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-7-2-3-8(12)6-9(7)13-10(14)4-5-11(13)15/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USHHDORZAHXENN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=O)C=CC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001238345 |
Source


|
| Record name | 1-(5-Chloro-2-methylphenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001238345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methylphenyl)-1H-pyrrole-2,5-dione | |
CAS RN |
58670-26-1 |
Source


|
| Record name | 1-(5-Chloro-2-methylphenyl)-1H-pyrrole-2,5-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58670-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Chloro-2-methylphenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001238345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


